DPP4-In

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

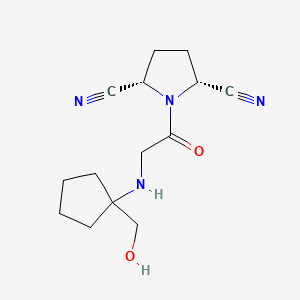

C14H20N4O2 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile |

InChI |

InChI=1S/C14H20N4O2/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14/h11-12,17,19H,1-6,9-10H2/t11-,12+ |

InChI Key |

VZOVKVCGZDERPK-TXEJJXNPSA-N |

Isomeric SMILES |

C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N |

Canonical SMILES |

C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Apex of Glycemic Control: A Technical Guide to the Discovery and Development of Novel DPP-4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM), offering a favorable safety profile and effective glycemic control. This technical guide provides an in-depth exploration of the discovery and development of novel DPP-4 inhibitors, intended for researchers, scientists, and drug development professionals. It covers the core principles of DPP-4 inhibition, details various chemical classes of inhibitors with their structure-activity relationships (SAR), and provides comprehensive experimental protocols for their evaluation. Furthermore, this guide presents quantitative data in a structured format for comparative analysis and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of this therapeutic class.

Introduction: The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose metabolism.[1][2] Its primary function in this context is the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release from α-cells.[3][4] By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 significantly curtails their insulinotropic effects.[2]

Inhibition of DPP-4 elevates the circulating levels of active GLP-1 and GIP, thereby enhancing the incretin effect and leading to improved glycemic control in patients with T2DM.[5] This mechanism of action is glucose-dependent, meaning the risk of hypoglycemia is minimal, a significant advantage over some other classes of antidiabetic agents.[5]

The DPP-4 Signaling Pathway

The inhibition of DPP-4 initiates a signaling cascade that ultimately leads to better management of blood glucose levels. The pathway begins with the preservation of active incretin hormones, which then bind to their respective receptors on pancreatic islet cells, triggering a series of intracellular events that modulate insulin and glucagon secretion.

Chemical Classes of Novel DPP-4 Inhibitors

The landscape of DPP-4 inhibitors is diverse, broadly categorized into peptidomimetics and non-peptidomimetics. While early development focused on substrate-like compounds, the field has largely shifted towards non-peptidomimetic scaffolds, which often exhibit improved pharmacokinetic properties and selectivity.

Peptidomimetic Inhibitors

These inhibitors are designed to mimic the dipeptide structure of natural DPP-4 substrates. Vildagliptin and Saxagliptin are prominent examples.

Non-Peptidomimetic Inhibitors

This class is structurally more diverse and includes several key scaffolds:

-

β-Amino Acid Derivatives: Sitagliptin, the first approved DPP-4 inhibitor, belongs to this class.

-

Xanthine-Based Inhibitors: Linagliptin is a notable example, characterized by its purine-like structure.

-

Heterocyclic Scaffolds: A significant focus of recent research has been on various heterocyclic cores, including:

-

Quinazolines: These compounds have shown high potency.[6][7]

-

Pyrazolopyrimidines and Tetrahydropyridopyrimidines: These scaffolds have been explored for their potential as selective DPP-4 inhibitors.[7][8]

-

Triazole-Based Derivatives: Including 1,2,4-triazoles and triazolopiperazines, which have demonstrated excellent potency and selectivity.[9][10][11]

-

Pyrazole-3-Carbohydrazones: These have been identified through virtual screening and shown to have micromolar to low-micromolar inhibitory activity.

-

Quantitative Data on Novel DPP-4 Inhibitors

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of representative novel DPP-4 inhibitors from various chemical classes.

Table 1: In Vitro Potency and Selectivity of Novel DPP-4 Inhibitors

| Compound Class | Representative Compound | DPP-4 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| Quinazoline Derivatives | Compound 4x | 1.12 | >1000 | >1000 | [7] |

| Compound 11 | 0.0005 | - | - | [6] | |

| Compound 16 | 0.0089 | - | - | [6] | |

| Pyrazolopyrimidines | Compound 9n | 21.4 | >4695 | >4695 | [8] |

| β-Amino Carbonyl 1,2,4-Triazoles | Compound 6d | 34.4 | >2907 | >2907 | [9] |

| Compound 5n | <51.0 | >1961 | >1961 | [9] | |

| Compound 6p | <51.0 | >1961 | >1961 | [9] | |

| Pyrazole-3-Carbohydrazones | Compound 2f | 1.266 | - | - | |

| Compound 2g | 4.775 | - | - | ||

| Triazolopiperazines | Compound 34b | 4.3 | High | High | |

| Compound 46b | 0.18 | High | High |

Table 2: Pharmacokinetic Properties of Selected DPP-4 Inhibitors

| Inhibitor | Class | T1/2 (hours) | Oral Bioavailability (F%) | Primary Route of Elimination | Reference |

| Sitagliptin | β-Amino Acid | ~12.4 | ~87 | Renal | [12][13] |

| Vildagliptin | Peptidomimetic | ~2-3 | 85 | Metabolism/Renal | [12][13] |

| Saxagliptin | Peptidomimetic | ~2.5 | ~75 | Metabolism (CYP3A4/5)/Renal | [12][13] |

| Linagliptin | Xanthine-Based | >100 | ~30 | Fecal/Enterohepatic | [12][14] |

| Alogliptin | Pyrimidinedione | ~21 | >75 | Renal | [12][13] |

| LC15-0444 | Novel Competitive | 16.6–20.1 | - | Renal | [15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and development of novel DPP-4 inhibitors.

General Workflow for DPP-4 Inhibitor Discovery

The discovery of a novel DPP-4 inhibitor follows a structured path from initial screening to preclinical evaluation.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of a test compound against DPP-4.

-

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-4, releases the highly fluorescent AMC molecule. The increase in fluorescence is proportional to DPP-4 activity, and its reduction in the presence of an inhibitor indicates the inhibitor's potency.[8]

-

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Test compounds and a reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

In a 96-well plate, add the diluted test compounds, reference inhibitor, and a vehicle control (for uninhibited enzyme activity).

-

Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Measure the fluorescence intensity kinetically over a period (e.g., 30 minutes) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[8]

-

Calculate the rate of reaction (slope of fluorescence versus time).

-

Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

DPP-8 and DPP-9 Selectivity Assays

These assays are crucial to ensure the inhibitor is selective for DPP-4 and avoids potential off-target effects associated with the inhibition of related enzymes like DPP-8 and DPP-9.

-

Principle: The principle is similar to the DPP-4 inhibition assay, using purified recombinant DPP-8 and DPP-9 enzymes and a suitable fluorogenic substrate.[17][18]

-

Procedure:

-

Follow the same procedure as the in vitro DPP-4 inhibition assay, but substitute the DPP-4 enzyme with purified recombinant human DPP-8 or DPP-9 enzyme.

-

Determine the IC50 values for the test compound against DPP-8 and DPP-9.

-

Calculate the selectivity ratios by dividing the IC50 value for DPP-8 or DPP-9 by the IC50 value for DPP-4. A higher ratio indicates greater selectivity for DPP-4.

-

Determination of the Inhibition Constant (Ki)

The Ki value is a more fundamental measure of inhibitor potency than the IC50, as it is independent of substrate concentration.

-

Principle: The Ki for a competitive inhibitor can be determined by measuring the enzyme kinetics at various substrate and inhibitor concentrations. The Cheng-Prusoff equation is commonly used to calculate Ki from the IC50 value.

-

Procedure (using the Cheng-Prusoff equation):

-

Determine the IC50 value of the inhibitor as described in the in vitro inhibition assay.

-

Determine the Michaelis-Menten constant (Km) of the substrate for the enzyme under the same assay conditions. This is done by measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Calculate the Ki using the following formula for competitive inhibition: Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration used in the IC50 determination.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This is a standard preclinical model to evaluate the in vivo efficacy of an antidiabetic agent.

-

Principle: The ability of a DPP-4 inhibitor to improve glucose tolerance is assessed by measuring the reduction in blood glucose excursion following an oral glucose challenge in mice.[19][20]

-

Procedure:

-

Fast the mice overnight (e.g., 6 hours) with free access to water.[19]

-

Administer the test compound or vehicle orally at a pre-determined dose.

-

After a specific time (e.g., 30-60 minutes), administer a bolus of glucose solution (e.g., 2 g/kg) via oral gavage.[19]

-

Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure the blood glucose concentration at each time point using a glucometer.

-

Plot the blood glucose concentration versus time and calculate the area under the curve (AUC) for glucose excursion.

-

Compare the AUC of the compound-treated group with the vehicle-treated group to determine the percentage of glucose lowering.

-

Determination of Pharmacokinetic Parameters in Rodents

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a novel inhibitor.

-

Oral Bioavailability (F%):

-

Administer the test compound intravenously (IV) and orally (PO) to two separate groups of rodents (e.g., rats) at the same dose.

-

Collect serial blood samples at various time points after dosing.

-

Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the area under the plasma concentration-time curve (AUC) for both IV and PO administration.

-

Calculate the oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * 100

-

-

Plasma Half-Life (T1/2):

-

Following IV or PO administration, plot the logarithm of the plasma concentration versus time.

-

The terminal elimination phase of the curve will be linear.

-

The elimination rate constant (Kel) is the negative of the slope of this linear portion.

-

The half-life is calculated as: T1/2 = 0.693 / Kel[21]

-

Conclusion and Future Directions

The discovery and development of novel DPP-4 inhibitors continue to be a vibrant area of research. The focus has shifted towards identifying highly potent and selective non-peptidomimetic compounds with optimized pharmacokinetic profiles that allow for once-daily or even once-weekly dosing. The diverse range of heterocyclic scaffolds being explored offers promising avenues for the development of next-generation DPP-4 inhibitors. Future research will likely concentrate on further enhancing selectivity to minimize any potential for off-target effects and exploring the pleiotropic benefits of DPP-4 inhibition beyond glycemic control. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this important class of therapeutic agents for the treatment of type 2 diabetes mellitus.

References

- 1. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Triazole scaffold-based DPP-IV Inhibitors for the management of Type-II Diabetes Mellitus: Insight into Molecular Docking and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and pharmacodynamics of LC15-0444, a novel dipeptidyl peptidase IV inhibitor, after multiple dosing in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of LC15-0444, a novel dipeptidyl peptidase IV inhibitor, after multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. mdpi.com [mdpi.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Dipeptidyl Peptidase-4 (DPP4) in Glucose Homeostasis and Beyond: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase ubiquitously expressed across various tissues.[1][2] While renowned for its critical role in glucose homeostasis through the inactivation of incretin (B1656795) hormones, the functional repertoire of DPP4 extends far beyond glycemic control.[3] This technical guide provides an in-depth exploration of the core functions of DPP4, the mechanism of its inhibition for the management of type 2 diabetes mellitus (T2DM), and its pleiotropic effects on the cardiovascular, renal, hepatic, and immune systems. Detailed experimental protocols and structured data presentations are included to support researchers and drug development professionals in this field.

DPP4 and Glucose Homeostasis: The Incretin Effect

The primary physiological role of DPP4 in glucose metabolism is the rapid degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] Incretins are released from the gut in response to nutrient intake and are crucial for postprandial glucose control.

Mechanism of Action:

-

Incretin Release: Upon food consumption, L-cells in the intestine secrete GLP-1, and K-cells secrete GIP.[5]

-

Pancreatic Action: Active GLP-1 and GIP bind to their respective receptors on pancreatic β-cells, stimulating glucose-dependent insulin (B600854) secretion.[6] GLP-1 also suppresses glucagon (B607659) release from pancreatic α-cells, thereby reducing hepatic glucose production.[6]

-

DPP4-Mediated Inactivation: DPP4, present on the surface of various cells including those in the gut and circulation, cleaves the N-terminal dipeptides from active GLP-1 and GIP, rendering them inactive.[2] This enzymatic action results in a very short half-life for circulating active incretins.[7]

DPP4 Inhibitors (Gliptins):

DPP4 inhibitors are a class of oral hypoglycemic agents that competitively and reversibly bind to the catalytic site of the DPP4 enzyme.[6] By blocking DPP4 activity, these drugs increase the circulating levels of active GLP-1 and GIP by two- to three-fold, thereby enhancing the incretin effect and improving glycemic control in patients with T2DM.[6][8]

Clinical Efficacy of DPP4 Inhibitors

DPP4 inhibitors have demonstrated consistent efficacy in lowering glycated hemoglobin (HbA1c) levels, with a generally neutral effect on body weight and a low risk of hypoglycemia.[2][9]

| DPP4 Inhibitor | Mean HbA1c Reduction (Monotherapy) | Effect on Body Weight | Primary Route of Excretion |

| Sitagliptin | ~0.6% - 1.05%[10] | Neutral to slight decrease[9][11] | Primarily renal (unchanged)[4] |

| Vildagliptin | ~0.5% - 1.0%[2] | Neutral[12] | Hepatic metabolism, then renal[4] |

| Saxagliptin | ~0.5% - 0.8%[8] | Neutral[12] | Hepatic metabolism and renal[4] |

| Linagliptin | ~0.5% - 0.8%[8] | Neutral[2] | Primarily enterohepatic[5] |

| Alogliptin | ~0.5% - 0.8%[8] | Neutral[2] | Primarily renal (unchanged)[5] |

Incretin Signaling Pathway

The following diagram illustrates the canonical incretin signaling pathway and the mechanism of action of DPP4 inhibitors.

Caption: The incretin signaling pathway and DPP4 inhibition.

Beyond Glucose Homeostasis: Pleiotropic Effects of DPP4

DPP4 is expressed on a wide variety of cell types, including immune cells (T-cells, B-cells, NK cells), endothelial cells, and epithelial cells of the kidney, liver, and lung.[1][13] This widespread distribution, coupled with its ability to cleave numerous substrates beyond incretins, underlies its diverse physiological and pathological roles.[14]

Immune Regulation

DPP4 is identical to the T-cell activation marker CD26.[15] It plays a role in T-cell co-stimulation, proliferation, and cytokine secretion.[13] DPP4 can modulate the activity of various chemokines and cytokines, suggesting its involvement in inflammatory processes.[13][16] Inhibition of DPP4 has been shown to have immunomodulatory effects, including down-regulation of Th1-like phenotypes and stimulation of regulatory T-cells (Tregs).[13]

Cardiovascular System

While large cardiovascular outcome trials have generally shown a neutral effect of DPP4 inhibitors on major adverse cardiovascular events (MACE), some studies have raised concerns about a potential increased risk of hospitalization for heart failure with certain inhibitors.[17][18] Conversely, preclinical data suggest potential cardiovascular benefits, including improved endothelial function and reduced inflammation and oxidative stress.[19]

| Cardiovascular Outcome Trial | DPP4 Inhibitor | Primary Outcome (MACE) | Hospitalization for Heart Failure |

| SAVOR-TIMI 53 | Saxagliptin | Neutral[17] | Increased risk (HR 1.27)[20] |

| EXAMINE | Alogliptin | Neutral[17] | Inconsistent effects[17] |

| TECOS | Sitagliptin | Neutral[17] | No significant effect[17] |

Renal Function

DPP4 is highly expressed in the kidneys, particularly in the proximal tubules.[21][22] Studies have suggested that DPP4 inhibitors may have renoprotective effects beyond glycemic control.[6] Meta-analyses have indicated that DPP4 inhibitors are associated with a reduction in the risk of incident microalbuminuria and macroalbuminuria.[3][23]

| Renal Outcome | Effect of DPP4 Inhibitors (Meta-analysis) | Reference |

| Incident Microalbuminuria | Risk Reduction (RR, 0.89) | [3] |

| Incident Macroalbuminuria | Risk Reduction (RR, 0.77) | [3] |

| Regression of Albuminuria | Increased Rate (RR, 1.22) | [3] |

| eGFR | Small but significant decline | [3] |

Hepatic Function

The liver expresses high levels of DPP4, and its expression is upregulated in conditions like non-alcoholic fatty liver disease (NAFLD).[12][24] Some clinical studies suggest that DPP4 inhibitors may improve liver function, as indicated by reductions in liver enzymes like AST and ALT, independent of their effects on glycemic control.[13][25]

DPP4 and Cancer

The role of DPP4 in cancer is complex and appears to be context-dependent.[26][27] While some studies suggest a tumor-suppressive role for DPP4, others have raised concerns about a potential increased risk of certain cancers, such as pancreatic cancer, with DPP4 inhibitor use.[23][26] Further research is needed to elucidate the precise relationship between DPP4 inhibition and cancer risk.

The following diagram provides a conceptual overview of the pleiotropic effects of DPP4.

Caption: Pleiotropic effects of DPP4 across various organ systems.

Experimental Protocols

DPP4 Activity Assay (Fluorogenic)

This protocol provides a method for measuring DPP4 activity in a sample using a fluorogenic substrate.

Materials:

-

DPP4 Assay Buffer

-

DPP4 Substrate (e.g., H-Gly-Pro-AMC)

-

DPP4 Positive Control

-

AMC Standard

-

DPP4 Inhibitor (e.g., Sitagliptin) for specificity control

-

96-well black microtiter plate

-

Fluorescence microplate reader (Ex/Em = 360/460 nm)

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the AMC standard in DPP4 Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).

-

Sample Preparation: Dilute samples (e.g., plasma, tissue homogenates) in DPP4 Assay Buffer.

-

Reaction Setup:

-

Add samples, standards, and positive control to the wells of the 96-well plate.

-

For inhibitor control wells, pre-incubate the sample with a DPP4 inhibitor.

-

Prepare a master reaction mix containing DPP4 Assay Buffer and DPP4 Substrate.

-

Add the master reaction mix to all wells to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Read the fluorescence at Ex/Em = 360/460 nm at multiple time points (e.g., every 5 minutes) to determine the reaction kinetics.

-

Calculation: Calculate the DPP4 activity based on the rate of AMC production, using the standard curve to convert fluorescence units to pmol of AMC.

Measurement of Active GLP-1 (ELISA)

This protocol outlines the general steps for quantifying active GLP-1 in plasma samples using a competitive ELISA kit.

Materials:

-

Active GLP-1 ELISA Kit (containing pre-coated plate, standards, capture antibody, detection antibody, substrate, and stop solution)

-

Blood collection tubes containing a DPP4 inhibitor

-

Microplate reader (450 nm)

Procedure:

-

Sample Collection and Preparation: Collect blood in tubes containing a DPP4 inhibitor to prevent ex vivo degradation of active GLP-1. Centrifuge to obtain plasma and store at -80°C until use.

-

Assay Procedure (as per kit instructions):

-

Prepare standards and samples.

-

Add standards and samples to the wells of the pre-coated microplate.

-

Add capture antibody and incubate.

-

Wash the plate.

-

Add HRP-conjugated secondary antibody and incubate.

-

Wash the plate.

-

Add TMB substrate and incubate.

-

Add stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve and determine the concentration of active GLP-1 in the samples.

Experimental Workflow for Evaluating a Novel DPP4 Inhibitor

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel DPP4 inhibitor.

Caption: Preclinical workflow for DPP4 inhibitor development.

Conclusion

DPP4 is a multifaceted enzyme with a well-established role in glucose homeostasis and emerging significance in a variety of other physiological and pathological processes. DPP4 inhibitors have become a cornerstone of T2DM management due to their efficacy, safety profile, and ease of use. The ongoing exploration of the pleiotropic effects of DPP4 and its inhibition continues to unveil new therapeutic possibilities and areas for further investigation. This guide provides a comprehensive overview of the current understanding of DPP4, serving as a valuable resource for researchers and clinicians working to advance our knowledge and develop novel therapeutic strategies targeting this intriguing enzyme.

References

- 1. raybiotech.com [raybiotech.com]

- 2. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 3. Effects of Dipeptidyl Peptidase-4 Inhibitors on Renal Outcomes in Patients with Type 2 Diabetes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabete… [ouci.dntb.gov.ua]

- 8. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 11. The effects of dipeptidyl peptidase-4 inhibitors in treatment of obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Weight neutrality with the DPP-4 inhibitor, vildagliptin: Mechanistic basis and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DPP-4 Inhibitors Improve Liver Dysfunction in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential Effect of DPP-4 Inhibitors Towards Hepatic Diseases and Associated Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review on Cardiovascular Outcome Studies of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cnodes.ca [cnodes.ca]

- 18. Cardiovascular Outcomes Comparison of Dipeptidyl Peptidase-4 Inhibitors versus Sulfonylurea as Add-on Therapy for Type 2 Diabetes Mellitus: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioscience.co.uk [bioscience.co.uk]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. file.elabscience.com [file.elabscience.com]

- 22. lifetechindia.com [lifetechindia.com]

- 23. Renoprotective Effects of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lifetechindia.com [lifetechindia.com]

- 25. mdpi.com [mdpi.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to Dipeptidyl Peptidase-4 (DPP4) Substrates and Their Physiological Functions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Multifaceted Role of DPP4

Dipeptidyl peptidase-4 (DPP4), also known as the T-cell antigen CD26, is a type II transmembrane glycoprotein (B1211001) with serine exopeptidase activity.[1] It is ubiquitously expressed on the surface of most cell types and also exists in a soluble, catalytically active form in plasma and other body fluids. DPP4 plays a critical regulatory role in a multitude of physiological processes by cleaving N-terminal dipeptides from polypeptides that have a proline or alanine (B10760859) residue in the penultimate position.[2][3] This enzymatic action can lead to the inactivation, activation, or altered function of its substrates, which include a diverse array of incretin (B1656795) hormones, neuropeptides, and chemokines.[2][4]

The profound impact of DPP4 on glucose homeostasis, immune regulation, and cardiovascular function has made it a major therapeutic target. The development of DPP4 inhibitors (gliptins) for the treatment of type 2 diabetes has highlighted the importance of understanding the full spectrum of its substrates and their downstream biological consequences.[2][3] This guide provides a comprehensive overview of key DPP4 substrates, their kinetic parameters, physiological functions, and the experimental methodologies used for their characterization.

DPP4 Substrates and Physiological Functions

DPP4's substrate repertoire is extensive, underscoring its role as a central node in metabolic and signaling pathways. The cleavage of these peptides modulates their bioactivity, influencing everything from insulin (B600854) secretion to stem cell migration.

Table of Major Physiological DPP4 Substrates

| Substrate Class | Specific Substrate(s) | Key Physiological Function(s) |

| Incretin Hormones | Glucagon-like peptide-1 (GLP-1)[2][5] | Stimulates glucose-dependent insulin secretion, suppresses glucagon (B607659) release, promotes satiety.[6] |

| Glucose-dependent insulinotropic polypeptide (GIP)[2][5] | Stimulates glucose-dependent insulin secretion. | |

| Neuropeptides | Neuropeptide Y (NPY)[1][7] | Regulates appetite, energy balance, and vasoconstriction.[7][8] |

| Peptide YY (PYY)[1][2] | Suppresses appetite and regulates gut motility.[2] | |

| Substance P[1][2] | Involved in pain transmission, inflammation, and vascular tone.[2][9] | |

| Chemokines | Stromal cell-derived factor-1 (SDF-1/CXCL12)[10] | Regulates stem cell homing, angiogenesis, and inflammation.[3][10] |

| Eotaxin (CCL11) | Mediates eosinophil recruitment in allergic inflammation.[10] | |

| Macrophage-derived chemokine (MDC/CCL22) | Chemoattractant for immune cells. | |

| Growth Factors | Granulocyte-colony stimulating factor (G-CSF) | Stimulates the production of granulocytes. |

Quantitative Data: Kinetic Parameters of DPP4 Substrates

The efficiency with which DPP4 processes its substrates can be described by Michaelis-Menten kinetics. The Michaelis constant (Kₘ) reflects the substrate concentration at half-maximal velocity (a proxy for binding affinity), while the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme site per unit time.[11][12] The ratio kcat/Kₘ is the specificity constant, indicating the overall catalytic efficiency of the enzyme for a particular substrate.[11]

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |

| Neuropeptide Y (NPY) | 38 ± 5 | 13 ± 1 | 3.4 x 10⁵ | [7] |

| Gastrin-releasing peptide (GRP) | 34 ± 7 | 11.0 ± 0.9 | 3.2 x 10⁵ | [7] |

| Vasoactive Intestinal Peptide (VIP) | 59 ± 11 | 0.05 ± 0.01 | 8.5 x 10² | [7] |

| Gly-Pro-pNA (Synthetic) | 100 | - | - | [7] |

| Gly-Pro-MCA (Synthetic) | 33.1 ± 1.8 | 158 ± 2.6 | 4.8 x 10⁶ | [13] |

Note: Kinetic parameters can vary depending on experimental conditions (e.g., pH, temperature, enzyme source). Data for many endogenous substrates are determined through specialized assays and may not be widely reported.

Key Signaling Pathways and Logical Relationships

The enzymatic action of DPP4 critically alters biological signaling. This can result in signal termination, as seen with incretins, or the generation of new bioactive molecules with different receptor affinities.

DPP4 in the Incretin Axis

DPP4 is the primary regulator of the incretin hormones GLP-1 and GIP. Following a meal, these hormones are released from the gut and potentiate insulin secretion. DPP4 rapidly cleaves and inactivates them, thus playing a crucial role in glucose homeostasis.

Caption: DPP4-mediated regulation of the incretin pathway.

Alteration of Neuropeptide Y (NPY) Receptor Specificity

DPP4 cleavage of Neuropeptide Y (NPY) generates a truncated form, NPY(3-36). While the full-length NPY(1-36) can bind to multiple Y receptor subtypes (Y1, Y2, Y5), the truncated NPY(3-36) shows a higher selectivity for the Y2 and Y5 receptors. This functional switch alters the peptide's downstream effects, for example, on appetite and vasoconstriction.[2][14]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPP4-Truncated CXCL12 Alters CXCR4/ACKR3 Signaling, Osteogenic Cell Differentiation, Migration, and Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Identifying neuropeptide Y (NPY) as the main stress-related substrate of dipeptidyl peptidase 4 (DPP4) in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

- 13. researchgate.net [researchgate.net]

- 14. DPP (Dipeptidyl Peptidase)-4 Inhibition Potentiates the Vasoconstrictor Response to NPY (Neuropeptide Y) in Humans During Renin-Angiotensin-Aldosterone System Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Biology of Dipeptidyl Peptidase-4 (DPP4) Enzyme-Inhibitor Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a critical role in glucose metabolism.[1] It is a key regulator of the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin (B600854) secretion.[2][3][4][5] By inactivating these hormones, DPP4 curtails their glucoregulatory effects.[6] This enzymatic action has positioned DPP4 as a major therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] The development of small-molecule DPP4 inhibitors, or "gliptins," represents a significant advancement in T2DM treatment, offering effective glycemic control with a low risk of hypoglycemia.[3][7]

This technical guide provides a comprehensive overview of the structural biology governing the interactions between the DPP4 enzyme and its inhibitors. Understanding these interactions at an atomic level is fundamental for the rational design of more potent, selective, and effective therapeutic agents. We will delve into the intricate architecture of the DPP4 active site, explore the diverse binding modes of various inhibitor classes, present quantitative binding data, detail relevant experimental protocols, and visualize key biological and experimental workflows.

The Structure of the DPP4 Enzyme

The human DPP4 enzyme functions as a homodimer on the cell surface. Each monomer is a large protein comprising distinct domains. The majority of the protein, including the catalytic domain, is extracellular.[8] The overall structure of each monomer consists of two primary domains:

-

The α/β Hydrolase Domain: This domain contains the catalytic active site and adopts a classic α/β hydrolase fold. The catalytic triad, essential for its enzymatic activity, is composed of Ser630, Asp708, and His740.[9]

-

The β-Propeller Domain: This domain is an eight-bladed β-propeller that forms a channel providing access to the active site, which is located at the interface between the two domains.[10]

The active site itself is a large cavity, which explains the enzyme's ability to accommodate a wide variety of inhibitor shapes.[11]

The DPP4 Inhibitor Binding Site

The inhibitor binding site of DPP4 is a complex and multifaceted region that can be divided into several subsites, each contributing to ligand recognition and affinity. The primary subsites are:

-

S1 Subsite: This pocket typically accommodates a key chemical moiety of the inhibitor, often an amino group, which forms a crucial salt bridge with a pair of glutamate (B1630785) residues, Glu205 and Glu206. This interaction is a hallmark of many DPP4 inhibitors.[2][11] The side chains of Tyr662 and Tyr666 also contribute to this subsite.

-

S2 Subsite: Adjacent to the S1 pocket, the S2 subsite is a more hydrophobic region.

-

S1' and S2' Subsites: These subsites extend from the catalytic site and offer additional interaction points for larger inhibitors.

-

S2 Extensive Subsite: This is a larger, more remote pocket that can be occupied by certain inhibitors, contributing to their potency and selectivity.[2][11]

Key amino acid residues that are frequently involved in inhibitor binding include Arg125, Glu205, Glu206, Ser630, Tyr631, Tyr662, Tyr666, Asn710, Val711, and His740.[11][12] The interactions with Glu205, Glu206, and Tyr662 are particularly critical for maintaining a stable binding of the inhibitor to the enzyme.[11]

Classes of DPP4 Inhibitors and Their Binding Modes

DPP4 inhibitors can be broadly classified based on their mechanism of interaction with the active site—covalent or non-covalent—and their chemical structure.

-

Covalent Inhibitors (e.g., Vildagliptin, Saxagliptin): These inhibitors, often peptidomimetics, contain a reactive group (e.g., a nitrile) that forms a reversible covalent bond with the hydroxyl group of the catalytic serine (Ser630).[7][9] This covalent interaction is assisted by the catalytic dyad residue His740.[9] These inhibitors primarily occupy the S1 and S2 subsites.[7][11]

-

Non-Covalent Inhibitors (e.g., Sitagliptin, Alogliptin, Linagliptin): These inhibitors bind to the active site through a network of non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic contacts.[13]

The diverse chemical scaffolds of these inhibitors allow them to exploit different combinations of interactions within the large active site cavity.

Quantitative Binding and Inhibition Data

The potency of DPP4 inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through enzymatic assays and provide a standardized measure for comparing the efficacy of different compounds.

| Inhibitor | Class | IC50 (nM) | Ki (nM) | Binding Mode | Primary Subsite Interactions |

| Sitagliptin | Non-Covalent | ~19[14] | ~18[14] | Reversible | S1, S2, S2 extensive[11] |

| Vildagliptin | Covalent | ~62 | - | Reversible Covalent | S1, S2[11] |

| Saxagliptin | Covalent | ~26 | ~1.3 | Reversible Covalent | S1, S2[11] |

| Alogliptin | Non-Covalent | <10 | ~24 | Reversible | S1, S2, S1'/S2'[11] |

| Linagliptin | Non-Covalent | ~1 | - | Reversible | S1, S2, S1'/S2'[11] |

| Trelagliptin | Non-Covalent | ~1.3 | ~4.2 | Reversible | S1, S2, S1'/S2'[13] |

| Teneligliptin | Non-Covalent | ~1.5 | - | Reversible | S1, S2, S2 extensive[11] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, temperature, and pH.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary therapeutic effect of DPP4 inhibitors is mediated through the enhancement of the incretin signaling pathway. However, DPP4 has numerous substrates, and its inhibition can affect other physiological pathways.

References

- 1. hrpub.org [hrpub.org]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Non-Glycemic Effects of DPP4 Inhibitors in Preclinical Models

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Dipeptidyl peptidase-4 (DPP4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Their primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion.[3][4] Beyond this established glycemic control, a substantial body of preclinical evidence has revealed a range of pleiotropic, non-glycemic effects of DPP4 inhibitors. These effects are observed across various organ systems, including the cardiovascular, renal, nervous, and pulmonary systems, often independent of the drugs' glucose-lowering properties.[1][4][5]

DPP4 is a ubiquitous enzyme that exists in both a membrane-bound and a soluble form and cleaves a wide array of substrates beyond incretins, including neuropeptides, cytokines, and chemokines.[5][6][7] This broad substrate profile provides the basis for the non-glycemic actions of its inhibitors. This technical guide provides an in-depth summary of these effects as demonstrated in preclinical models, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for the research and drug development community.

Core Mechanism of DPP4 Inhibition

DPP4 inhibitors block the enzymatic activity of DPP4, a serine protease. This inhibition prevents the cleavage and inactivation of numerous peptide substrates. The most well-understood consequence is the prolongation of the active lifespan of incretins GLP-1 and GIP. However, the stabilization of other substrates like Stromal Cell-Derived Factor-1α (SDF-1α), Brain Natriuretic Peptide (BNP), and various chemokines contributes significantly to the observed pleiotropic effects.[1][3][8]

Cardiovascular Protective Effects

Preclinical studies consistently demonstrate the therapeutic potential of DPP4 inhibitors in various models of cardiovascular disease, including myocardial ischemia, heart failure, hypertension, and atherosclerosis, often irrespective of the presence of diabetes.[1] The mechanisms are multifactorial, involving both GLP-1-dependent and GLP-1-independent pathways.[1] Key substrates like SDF-1α, which is involved in stem cell homing and tissue repair, and BNP, which has vasodilatory effects, are implicated in these protective actions.[1][8]

Data Presentation: Cardiovascular Effects

| DPP4 Inhibitor | Preclinical Model | Key Parameter Measured | Result | Citation |

| Sitagliptin | Mouse model of myocardial infarction (MI) | Infarct size | ~2-fold increase in circulating endothelial progenitor cells (EPCs) with increased homing to the infarcted myocardium | [8] |

| Linagliptin | Mouse model of stroke (normal and diabetic) | Infarct volume | Significant reduction in infarct size and neurological deficit | [9] |

| Vildagliptin | Diabetic mouse model | Carotid artery stenosis | Markedly reduced stenosis by suppressing vascular smooth muscle cell (VSMC) proliferation | [10] |

| Alogliptin | Diabetic animal models | Glycosylated hemoglobin, plasma triglycerides | Significant reduction | [11] |

| Saxagliptin | Hypertensive diabetic patients (clinical context) | Systolic Blood Pressure | Significant decrease | [12] |

Experimental Protocol: Myocardial Ischemia/Reperfusion (I/R) Injury Model

A common preclinical model to assess cardioprotection involves surgically inducing a temporary blockage of a coronary artery in rodents, followed by reperfusion, to mimic a heart attack.

-

Animal Model: Male Wistar rats or C57BL/6 mice are typically used.

-

Anesthesia and Ventilation: Animals are anesthetized (e.g., with sodium pentobarbital) and mechanically ventilated.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.

-

Ischemia Induction: The suture is tightened to occlude the LAD artery, typically for 30-45 minutes. Successful occlusion is confirmed by the observation of myocardial blanching.

-

Reperfusion: The ligature is released, allowing blood flow to resume for a period ranging from 2 hours to several days.

-

Treatment: The DPP4 inhibitor (e.g., sitagliptin) or vehicle is administered orally or via injection at a specified time before ischemia or at the onset of reperfusion.

-

Outcome Assessment: At the end of the reperfusion period, the heart is excised. The area at risk and the infarct size are determined using staining techniques (e.g., Evans blue and 2,3,5-triphenyltetrazolium chloride [TTC]). Other endpoints can include cardiac function assessment via echocardiography and analysis of inflammatory and apoptotic markers in the myocardial tissue.

Signaling Pathway: Cardioprotection via SDF-1α

DPP4 inhibition prevents the degradation of SDF-1α. Increased levels of active SDF-1α promote the mobilization and homing of CXCR4-expressing progenitor cells (like EPCs) from the bone marrow to the site of ischemic injury, contributing to neovascularization and tissue repair.[8][13]

References

- 1. Cardiovascular protection by DPP-4 inhibitors in preclinical studies: an updated review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiovascular effects of the DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. scispace.com [scispace.com]

- 5. Renoprotective Effects of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Renal Effects of DPP-4 Inhibitors: A Focus on Microalbuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptidyl peptidase-4: A key player in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. DPP-4 Inhibition and Neuroprotection: Do Mechanisms Matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cardiovascular effects of the DPP-4 inhibitors | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

The Core Mechanism of DPP-4 Inhibitors and Their Impact on Incretin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents, have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their therapeutic efficacy is primarily attributed to the potentiation of the endogenous incretin (B1656795) system. This guide provides a detailed examination of the molecular mechanisms through which DPP-4 inhibitors modulate incretin signaling pathways. It includes a synthesis of quantitative data from clinical and preclinical studies, detailed experimental protocols for assessing incretin function, and visual representations of the core signaling cascades and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

The Incretin Effect and its Impairment in Type 2 Diabetes

The "incretin effect" is a physiological phenomenon describing the significantly greater insulin (B600854) secretion following an oral glucose load compared to an intravenous glucose infusion, even when matching glucose profiles are achieved.[1][2] This effect is mediated by gut-derived hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released from intestinal L-cells and K-cells, respectively, in response to nutrient ingestion.[3][4] In healthy individuals, the incretin effect accounts for 30% to 70% of the postprandial insulin response.[1] However, in patients with T2DM, this effect is markedly diminished, contributing to impaired glucose homeostasis.

The Role of Dipeptidyl Peptidase-4 (DPP-4)

The biological activity of GLP-1 and GIP is short-lived, with a plasma half-life of only a few minutes. This rapid inactivation is primarily due to enzymatic cleavage by dipeptidyl peptidase-4 (DPP-4).[5][6] DPP-4 is a ubiquitous serine protease expressed on the surface of most cell types, including endothelial and immune cells, and also circulates in a soluble form.[3][7][8] It specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine (B10760859) residue at the penultimate position, rendering GLP-1 and GIP inactive.[5]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors are competitive and reversible binders to the DPP-4 enzyme.[9] By blocking the active site of this enzyme, they prevent the degradation of endogenous GLP-1 and GIP.[10][11] This inhibition leads to a 2- to 3-fold increase in the circulating concentrations and prolongs the action of these active incretin hormones following a meal.[3][9][12] The sustained elevation of active GLP-1 and GIP levels enhances their physiological effects on glucose metabolism.[10]

The primary downstream effects of DPP-4 inhibition are:

-

Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[9][10][13] This action is strictly glucose-dependent, meaning insulin release is stimulated only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[9][12]

-

Suppression of Glucagon (B607659) Secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial hyperglycemic state.[5][10][13] This reduction in glucagon contributes to decreased hepatic glucose production.[9][10]

References

- 1. Assessment of the incretin effect in healthy subjects: concordance between clamp and OGTT methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 4. The role of the Wnt signaling pathway in incretin hormone production and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 8. mdpi.com [mdpi.com]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 13. Safety and Efficacy of DPP4 Inhibitor and Basal Insulin in Type 2 Diabetes: An Updated Review and Challenging Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Dipeptidyl Peptidase 4 (DPP4): Foundational Roles in Immune Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase 4 (DPP4), also known as the cluster of differentiation 26 (CD26), is a multifaceted transmembrane glycoprotein (B1211001) with significant implications in both metabolic and immune regulation.[1][2] Initially identified for its enzymatic role in glucose homeostasis, particularly the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), a substantial body of research has illuminated its critical functions within the immune system.[1][3][4] This guide provides a comprehensive overview of the foundational research on DPP4's role in immune regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex signaling pathways and functional relationships.

DPP4's immunological significance stems from two primary mechanisms: its enzymatic activity and its non-enzymatic interactions with other cell surface proteins.[3][5] As an enzyme, DPP4 cleaves N-terminal dipeptides from various substrates, including a wide range of chemokines, thereby modulating their activity and influencing leukocyte trafficking.[3][6][7] In its non-enzymatic capacity, DPP4 acts as a co-stimulatory molecule, most notably through its interaction with adenosine (B11128) deaminase (ADA), which plays a pivotal role in T-cell activation and proliferation.[8][9][10]

This document will explore the expression of DPP4 across various immune cell lineages, delve into the molecular details of its enzymatic and non-enzymatic functions, and outline the signaling cascades it influences. Furthermore, we will provide standardized protocols for key experimental assays and summarize critical quantitative data to facilitate a deeper understanding and future research in this area.

DPP4 Expression and Function Across Immune Cells

DPP4 is widely expressed on a variety of immune cells, with its expression level often correlating with the cell's activation state.[11][12] This differential expression underscores its diverse roles in orchestrating immune responses.

T Lymphocytes

T cells are a major focus of DPP4 research in immunology. DPP4 is expressed on both CD4+ and CD8+ T cells, particularly on memory T-cell subsets.[1][12] Its expression is significantly upregulated upon T-cell activation.[1]

-

Th1 and Th17 Cells: Human Th1 and especially Th17 cells exhibit high levels of enzymatically active DPP4.[1][12]

-

Regulatory T cells (Tregs): Conversely, DPP4 is considered a negative selection marker for human regulatory T cells (Tregs), which typically show low expression.[1][12]

-

Co-stimulation: The most well-characterized non-enzymatic function of DPP4 on T cells is its role as a co-stimulatory molecule. This is primarily mediated through its interaction with adenosine deaminase (ADA).[3][10][13] This interaction enhances T-cell receptor (TCR) signaling, leading to increased proliferation and cytokine production, such as IFN-γ and TNF-α.[3][14] DPP4 also interacts with other molecules like caveolin-1 (B1176169) on antigen-presenting cells (APCs) to facilitate T-cell co-stimulation.[14][15]

B Lymphocytes

While expressed at low levels on resting B cells, DPP4 expression can increase upon activation.[3] Inhibition of DPP4 activity has been shown to reduce B-cell activation and IgM secretion in a dose-dependent manner, suggesting a role in modulating humoral immunity.[3]

Natural Killer (NK) Cells

Freshly isolated human NK cells express low levels of DPP4.[3] However, DPP4 appears to be involved in the modulation of NK cell proliferation, as specific inhibitors can suppress their DNA synthesis and cell cycle progression.[3]

Myeloid Cells

DPP4 is expressed on dendritic cells (DCs) and macrophages.[3][11][12] Its expression on these antigen-presenting cells is crucial for T-cell activation. The interaction between DPP4 on T cells and caveolin-1 on APCs can induce CD86 expression on the APC, further promoting the co-stimulatory signal.[14] Macrophage-expressed DPP4 can bind ADA, which in turn modulates local adenosine concentrations and promotes T-cell proliferation, contributing to inflammatory processes.[3] Notably, M1-polarized pro-inflammatory macrophages have been shown to express higher levels of DPP4.[3]

Quantitative Data on DPP4 in Immune Regulation

The following tables summarize key quantitative data related to DPP4's expression and function in the immune system.

| Table 1: DPP4 Expression on Human Peripheral Blood Lymphocyte Subsets | |

| Cell Type | Typical DPP4/CD26 Expression (%) |

| Resting T Cells | Fraction, mainly on CD4+CD45RO+ memory T cells[1] |

| Activated T Cells | Up to 70% of peripheral blood lymphocytes[1] |

| CD4+ T Helper (Th) Subsets | Th17 > Th1 > Th2[12] |

| Regulatory T cells (Tregs) | Low to negative[1][12] |

| Resting B Cells | Low[3] |

| Activated B Cells | ~50% (following pokeweed mitogen stimulation)[3] |

| Resting NK Cells | Low[3] |

| Table 2: Effects of DPP4 Enzymatic Activity on Key Chemokine Substrates | | | :--- | :--- | :--- | | Chemokine | Effect of DPP4 Cleavage | Functional Consequence | | CXCL10 (IP-10) | N-terminal truncation | Generates an antagonist form (CXCL103-77) that limits T-cell and NK cell migration.[6][7][16] | | CXCL12 (SDF-1α) | N-terminal truncation | Reduced binding to CXCR4, loss of chemotactic properties.[6][7][17] | | CCL5 (RANTES) | N-terminal truncation | Enhanced anti-HIV activity.[7] | | CCL22 (MDC) | N-terminal truncation | Reduced chemotactic activity for T-cells.[17] |

| Table 3: Impact of DPP4 Inhibitors on Immune Cell Functions | | | :--- | :--- | :--- | | Inhibitor Type | Effect | Observed Outcome | | Specific DPP4 inhibitors | Dose-dependent reduction in B-cell activation and IgM secretion.[3] | Immunomodulation | | Sitagliptin | Inhibition of human peripheral blood mononuclear cell proliferation.[18] | Anti-inflammatory effect | | DPP4 inhibitors (general) | Down-regulation of Th1-like phenotype, up-regulation of Th2-type cytokines, stimulation of Treg proliferation, and decreased IL-17 production.[3] | Shift in T-cell polarization | | DPP4 inhibitors (general) | Suppression of IL-2 and IFN-γ production from mitogen-stimulated T-cells.[19] | Reduced T-cell effector function |

Signaling Pathways and Functional Relationships

The multifaceted nature of DPP4's role in immune regulation can be visualized through its involvement in distinct signaling pathways and its dual-function capabilities.

DPP4-Mediated T-Cell Co-stimulation

The interaction between DPP4 and ADA on the surface of T cells is a critical co-stimulatory pathway that augments TCR signaling. This pathway is crucial for full T-cell activation, proliferation, and effector function.

Caption: DPP4/CD26 interacts with ADA and Caveolin-1 to provide co-stimulatory signals for T-cell activation.

Dual Functions of DPP4 in Immune Modulation

DPP4 exerts its influence through two distinct, yet interconnected, mechanisms: its enzymatic activity that modifies soluble factors like chemokines, and its non-enzymatic, protein-protein interactions that mediate cell-to-cell communication.

Caption: DPP4 modulates immune responses via enzymatic cleavage of chemokines and non-enzymatic co-stimulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of DPP4 in immune regulation.

Protocol 1: DPP4/CD26 Cell Surface Expression by Flow Cytometry

Objective: To quantify the percentage of immune cells expressing DPP4 and the relative expression level (Mean Fluorescence Intensity - MFI).

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated immune cell subsets.

-

FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% Sodium Azide.

-

Fluorochrome-conjugated anti-human CD26 antibody (e.g., FITC, PE, or APC).

-

Fluorochrome-conjugated antibodies for cell lineage markers (e.g., CD3, CD4, CD8, CD19).

-

Isotype control antibody corresponding to the anti-CD26 antibody.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash cells twice with cold PBS.

-

Cell Counting: Resuspend cells in FACS buffer and perform a cell count. Adjust cell concentration to 1 x 107 cells/mL.

-

Staining: Aliquot 100 µL of cell suspension (1 x 106 cells) into flow cytometry tubes.

-

Add the predetermined optimal concentration of the anti-CD26 antibody and other cell surface marker antibodies. For the negative control, add the corresponding isotype control antibody to a separate tube.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice by adding 2 mL of cold FACS buffer and centrifuging at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Data Acquisition: Acquire data on a flow cytometer, collecting a minimum of 50,000 events in the lymphocyte gate.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the lymphocyte population based on forward and side scatter, then on specific cell subsets (e.g., CD3+ T cells). Determine the percentage of CD26+ cells and the MFI within each population, comparing to the isotype control.

Protocol 2: DPP4 Enzymatic Activity Assay

Objective: To measure the enzymatic activity of soluble or membrane-bound DPP4.

Materials:

-

Cell lysate or purified soluble DPP4.

-

DPP4 Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.0).

-

DPP4 Substrate: Gly-Pro-p-nitroanilide (G-pNA) or a fluorogenic substrate like Gly-Pro-AMC.

-

DPP4 Inhibitor (for control): e.g., Sitagliptin, Vildagliptin.

-

96-well microplate.

-

Microplate reader (spectrophotometer at 405 nm for pNA or fluorometer for AMC).

Procedure:

-

Sample Preparation: Prepare cell lysates or dilute purified DPP4 in assay buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of sample per well. Include wells for a negative control (buffer only) and an inhibitor control (sample pre-incubated with a DPP4 inhibitor).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add 50 µL of the DPP4 substrate (e.g., 2 mM G-pNA) to each well to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em = 360/460 nm for AMC) every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. DPP4 activity is proportional to the rate of substrate cleavage. A standard curve using free p-nitroaniline or AMC can be used to quantify the product generated.

Workflow for Assessing DPP4 Inhibitor Effects on T-Cell Proliferation

The following diagram illustrates a typical experimental workflow to determine the immunomodulatory effect of a DPP4 inhibitor on T-cell proliferation.

Caption: Experimental workflow for analyzing the impact of DPP4 inhibitors on T-cell proliferation using CFSE.

Conclusion and Future Directions

DPP4 is a pivotal molecule in the immune system, acting as a nexus between metabolic state and immune responsiveness. Its dual functionality—enzymatic processing of key signaling molecules and non-enzymatic co-stimulation of T cells—places it at the heart of numerous immunoregulatory processes. The development of DPP4 inhibitors for type 2 diabetes has inadvertently provided powerful tools to probe these functions, revealing significant anti-inflammatory and immunomodulatory potential.[2][4][18]

Future research should focus on dissecting the cell-specific roles of DPP4 to better understand the outcomes of systemic DPP4 inhibition. For drug development professionals, this understanding is critical for predicting potential immunological side effects and for exploring the therapeutic application of DPP4 inhibitors in autoimmune and inflammatory diseases. The continued investigation into the complex biology of DPP4 will undoubtedly uncover new avenues for therapeutic intervention in a host of human diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Immunomodulatory activity of dipeptidyl peptidase-4 inhibitors in immune-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of dipeptidyl peptidase 4 inhibitors: anti-inflammatory and immunomodulatory effect and its application in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of DPP4 activity in humans establishes its in vivo role in CXCL10 post‐translational modification: prospective placebo‐controlled clinical studies | EMBO Molecular Medicine [link.springer.com]

- 7. CD26/dipeptidylpeptidase IV—chemokine interactions: double‐edged regulation of inflammation and tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. calonmedical.com [calonmedical.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Emerging Role of Dipeptidyl Peptidase-4 in Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Emerging Role of Dipeptidyl Peptidase-4 in Autoimmune Disease [frontiersin.org]

- 13. biomedres.info [biomedres.info]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of DPP4 in Cancer Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase 4 (DPP4), also known as CD26, is a transmembrane glycoprotein (B1211001) with a multifaceted role in human physiology and pathology. While renowned as a therapeutic target in type 2 diabetes, its involvement in cancer biology is complex and often contradictory. DPP4 functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various bioactive peptides, including chemokines, neuropeptides, and growth factors. This enzymatic activity, along with its non-enzymatic functions in cell adhesion, signaling, and immune regulation, positions DPP4 as a critical modulator of the tumor microenvironment and cancer cell behavior. This technical guide provides an in-depth exploration of the role of DPP4 in cancer cell biology, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways.

Data Presentation: DPP4 Expression and Prognostic Significance in Cancer

The expression of DPP4 and its correlation with patient prognosis vary significantly across different cancer types, highlighting its context-dependent role as both a tumor suppressor and a promoter of malignancy.

| Cancer Type | DPP4 Expression Level in Tumor vs. Normal Tissue | Correlation with Poor Prognosis | References |

| Breast Cancer | Decreased stromal expression | High expression of DPP3 and DPP4 associated with poor survival.[1] Decreased stromal CD26 expression associated with poor outcomes.[2] | [1][2] |

| Colorectal Cancer | Increased | High expression associated with distant metastasis and worse overall survival.[2][3] Plasmatic DPPIV activity is an independent prognostic factor for worse survival.[4] | [2][3][4][5] |

| Lung Cancer | Decreased in non-small cell lung cancer (NSCLC) | Restoration of DPP4 expression inhibits cell progression in NSCLC.[2] | [2][6] |

| Pancreatic Cancer | Increased | High expression correlates with worse overall survival.[2] | [2] |

| Prostate Cancer | Variable | High expression associated with poor prognosis.[7] Lower expression correlated with higher Gleason scores and shorter progression-free survival.[8] | [7][8][9][10] |

| Ovarian Cancer | Decreased | High expression correlated with poor overall survival in some studies.[11] | [2][11][12][13] |

| Hepatocellular Carcinoma | Low levels of DPP-4 expression in tumors are linked to the aggressiveness of HCC and poor overall survival in HCC patients.[2] | Low expression associated with poor prognosis. | [2] |

| Thyroid Cancer | High expression is associated with a poor prognosis in THCA patients.[14] | High expression associated with poor prognosis. | [14] |

| Urothelial Carcinoma | DPP-4 overexpression in tumors is associated with the clinical aggressiveness of UCs.[2][15] | High expression associated with clinical aggressiveness. | [2][15] |

Key Signaling Pathways Involving DPP4 in Cancer

DPP4 influences several critical signaling pathways that regulate cancer cell proliferation, survival, migration, and invasion.

The CXCL12/CXCR4/mTOR Signaling Axis

DPP4 is a key regulator of the chemokine CXCL12, a potent chemoattractant for cancer cells that express its receptor, CXCR4. By cleaving and inactivating CXCL12, DPP4 can suppress cancer cell migration and metastasis.[16][17][18] However, inhibition of DPP4 can lead to increased levels of active CXCL12, promoting the activation of the CXCR4/mTOR signaling pathway.[16][17][18][19] This cascade can subsequently drive epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility, invasiveness, and chemoresistance.[16][17][18]

EGF-Induced MEK/ERK Signaling Pathway

In some contexts, such as breast cancer, DPP4 has been shown to promote tumorigenesis by enhancing the epidermal growth factor (EGF)-induced MEK/ERK signaling pathway.[20] This leads to the activation of the transcription factor AP-1 and subsequent expression of genes involved in cell proliferation and transformation, such as PIN1.[20][21]

DPP4 and the Tumor Microenvironment

DPP4 plays a crucial role in shaping the tumor microenvironment (TME) by modulating immune responses and interacting with other cell types.[22][23][24] DPP4 is expressed on various immune cells, including T cells, and can influence their activation and trafficking.[25] By cleaving chemokines, DPP4 can either suppress or enhance the recruitment of immune cells to the tumor site, thereby impacting anti-tumor immunity. Furthermore, DPP4 expressed on cancer-associated fibroblasts (CAFs) can promote lung adenocarcinoma growth.[26]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of DPP4's role in cancer. Below are protocols for key experiments.

DPP4 Enzyme Activity Assay (Fluorometric)

This assay measures the enzymatic activity of DPP4 in biological samples.

Principle: DPP4 cleaves a non-fluorescent substrate, H-Gly-Pro-AMC, to release the fluorescent product, 7-Amino-4-Methyl Coumarin (AMC), which can be measured using a fluorometer.[27]

Materials:

-

DPP4 Assay Buffer

-

DPP4 Substrate (H-Gly-Pro-AMC)

-

DPP4 Positive Control

-

AMC Standard (1 mM)

-

DPP4 Inhibitor (e.g., Sitagliptin) for background control

-

96-well black, flat-bottom plate

-

Fluorometric plate reader (Ex/Em = 360/460 nm)

-

Tissue or cell homogenates, serum, or plasma samples

Procedure:

-

Standard Curve Preparation:

-

Prepare a 10 µM AMC standard solution by diluting the 1 mM stock.

-

Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 10 µM AMC standard to separate wells.

-

Adjust the volume in each well to 100 µL with DPP4 Assay Buffer to generate standards of 0, 20, 40, 60, 80, and 100 pmol/well.[28]

-

-

Sample Preparation:

-

Homogenize tissue (10 mg) or cells (2 x 10^6) in 4 volumes of ice-cold DPP4 Assay Buffer.[27]

-

Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[27]

-

For serum samples, dilute directly in DPP4 Assay Buffer.[28]

-

Prepare duplicate wells for each sample: one for the test and one for the background control.

-

Add up to 50 µL of your sample to the wells and adjust the final volume to 50 µL with DPP4 Assay Buffer.

-

-

Assay Reaction:

-

To the sample wells, add 10 µL of DPP4 Assay Buffer.

-

To the sample blank wells, add 10 µL of DPP4 Inhibitor.[27]

-

Mix and incubate for 10 minutes at 37°C.

-

Prepare a Master Reaction Mix containing 38 µL of DPP4 Assay Buffer and 2 µL of DPP4 Substrate per reaction.[28]

-

Add 40 µL of the Master Reaction Mix to each well (except standard curve wells).

-

Incubate the plate at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at Ex/Em = 360/460 nm at an initial time point (T_initial) and after a set incubation period (e.g., 30 minutes, T_final).[27]

-

-

Calculation:

-

Subtract the background fluorescence from the sample fluorescence at both time points.

-

Calculate the change in fluorescence (ΔFLU) over time.

-

Determine the amount of AMC produced using the standard curve.

-

Calculate DPP4 activity, typically expressed as pmol/min/mL or µU/mL.

-

Western Blot Analysis for DPP4 Protein Expression

This technique is used to detect and quantify the amount of DPP4 protein in a sample.

Principle: Proteins from a sample lysate are separated by size using gel electrophoresis, transferred to a membrane, and then detected using a specific primary antibody against DPP4, followed by a secondary antibody conjugated to an enzyme for detection.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against DPP4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells or tissues in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each sample.

-

-

Gel Electrophoresis:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-DPP4 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunohistochemistry (IHC) for DPP4 Localization in Tissues

IHC is used to visualize the expression and localization of DPP4 within tissue sections.[29]